

Lorlatinib acetate Phase I and Phase II biotransformation

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

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Lorlatinib Biotransformation Pathways

Phase	Primary Enzymes Involved	Secondary Enzymes Involved	Major Metabolites	Nature of Metabolites
Phase I	CYP3A4 (Oxidation: N-demethylation, N-oxidation) [1] [2] [3]	CYP2C8, CYP2C19, CYP3A5 [2] [4] [3]	PF-06895751 (M8, Benzoic acid metabolite) [2] [5] [3]	Inactive [4] [3]
Phase II	UGT1A4 (N-glucuronidation) [1] [2] [4]	UGT1A3 [2] [4] [3]	Various glucuronide conjugates [5]	Inactive

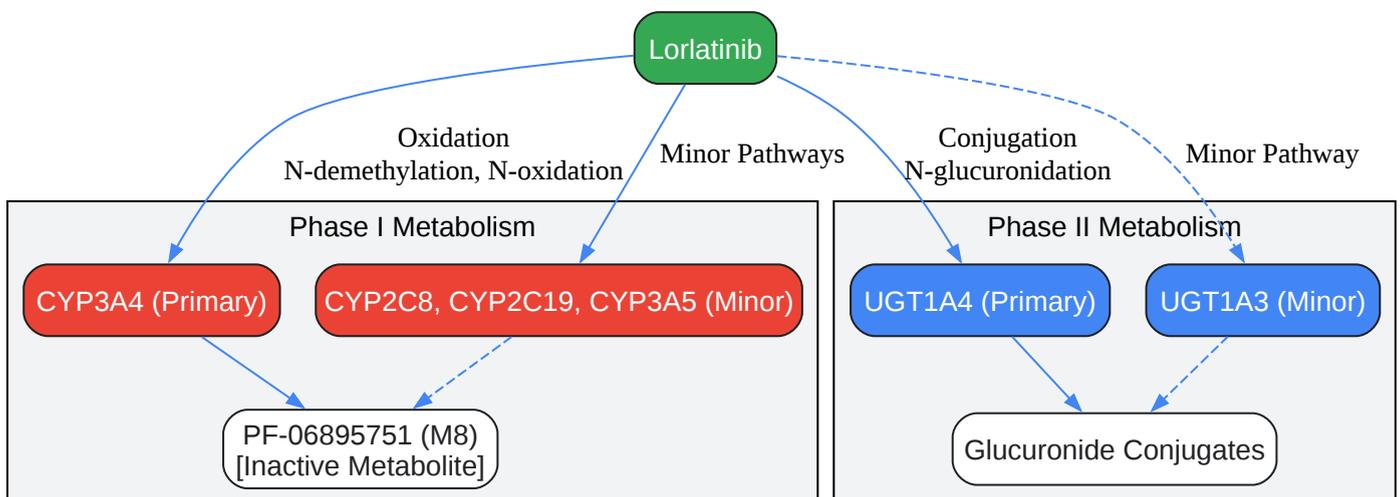
A key finding from clinical studies is that multiple doses of lorlatinib induce its own metabolism—a phenomenon known as **autoinduction**—leading to increased clearance over time [2] [3]. Furthermore, steady-state lorlatinib acts as a net inducer of several key drug-metabolizing enzymes and transporters [4].

Clinical Implications of Lorlatinib's Metabolism

The metabolic profile of lorlatinib has direct consequences for its clinical use, particularly regarding drug-drug interactions (DDIs). The following table outlines the net effect of lorlatinib on other enzymes and transporters after multiple doses.

Enzyme / Transporter	Effect of Steady-State Lorlatinib	Clinical Recommendation
CYP3A4/5	Net Moderate Inducer [2] [4]	May reduce efficacy of co-administered CYP3A4 substrates [4].
P-glycoprotein (P-gp)	Net Moderate Inducer [4]	Avoid P-gp substrates with a narrow therapeutic window. Dosage adjustment may be needed [4].
CYP2B6	Weak Inducer [4]	No dose modifications needed [4].
CYP2C9	Weak Inducer [4]	No dose modifications needed [4].
UGT1A	Weak Inducer [4]	No dose modifications needed [4].

Lorlatinib's biotransformation pathway involves multiple enzymes and results in several metabolites. The diagram below illustrates this complex metabolic network and the key enzymes responsible at each step.



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Lorlatinib Metabolism and Key Enzymes

Experimental Protocols from Key Studies

The data on lorlatinib's biotransformation comes from well-defined clinical and in vitro studies. Here are the methodologies from some of the core investigations.

- **Clinical ADME Studies** [5]: Two human absorption, distribution, metabolism, and excretion (ADME) studies were conducted. Healthy participants received a single oral dose of 100 mg/100 μ Ci [14 C]lorlatinib, with the radiolabel positioned on different parts of the molecule (carbonyl carbon in Study 1; pyrazole ring in Study 2). Mass balance, metabolite profiling in plasma, urine, and feces, and pharmacokinetic parameters were analyzed using validated UHPLC-MS/MS methods.
- **Drug-Drug Interaction (DDI) Studies** [4]: The enzyme induction potential of lorlatinib was assessed in patients. The study design involved administering a single oral dose of a specific probe drug (e.g., bupropion for CYP2B6, tolbutamide for CYP2C9, acetaminophen for UGT, fexofenadine for P-gp) alone on Day -2 to establish a baseline. Patients then started 100 mg oral lorlatinib daily on Day 1. On Day 15, the same probe drug was administered concurrently with lorlatinib. Serial blood samples were collected over 24 hours on both Day -2 and Day 15 to compare the pharmacokinetics of the probe substrate in the absence and presence of steady-state lorlatinib.

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